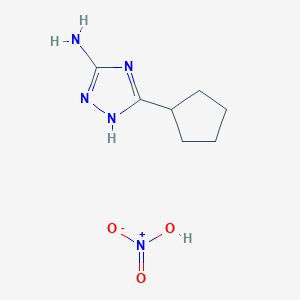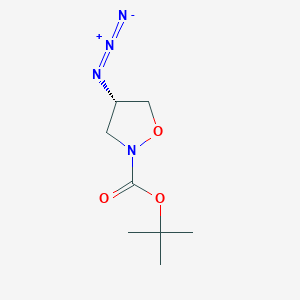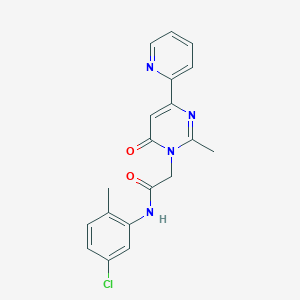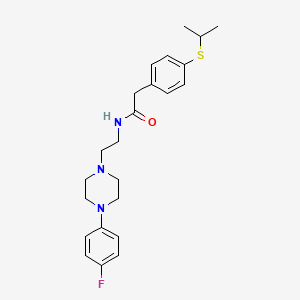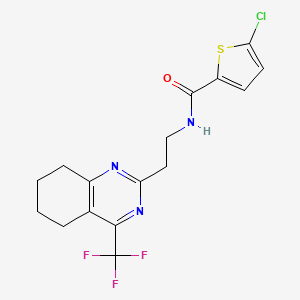
5-chloro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound featuring a complex structure that incorporates chloro, trifluoromethyl, quinazolin, and thiophene groups
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 5-chloro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide typically begins with the synthesis of its core thiophene structure. This is often achieved through:
Halogenation: : Introducing a chloro group to the thiophene ring under controlled conditions.
Amide Formation: : Reacting the chlorinated thiophene with the appropriate amine derivative, in this case, the 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline, using coupling agents like EDC or DCC.
Reaction Conditions: : The reactions are often conducted in anhydrous solvents like dichloromethane or tetrahydrofuran, with temperatures maintained between 0°C and room temperature to optimize yield.
Industrial Production Methods
On an industrial scale, the synthesis would require scalable procedures with high efficiency. Employing continuous flow reactors for the halogenation and amide formation steps can enhance reaction control and product consistency. The use of automated purification systems, such as flash chromatography, ensures high-purity outputs required for subsequent applications.
化学反应分析
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to modify the quinazoline ring or remove the trifluoromethyl group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation Reagents: : m-Chloroperbenzoic acid (mCPBA) or hydrogen peroxide for oxidizing thiophene.
Reduction Reagents: : Hydrogen gas with palladium on carbon (Pd/C) catalyst for reducing quinazoline.
Substitution Reagents: : Nucleophiles such as amines or alcohols can displace the chloro group under reflux conditions in a polar solvent like DMF.
Major Products
Depending on the reaction conditions and reagents, major products include sulfoxide/sulfone derivatives from oxidation, reduced quinazoline derivatives, and various substituted thiophene and quinazoline derivatives from nucleophilic substitutions.
科学研究应用
Chemistry
The compound is utilized in the synthesis of advanced materials and catalysts due to its stable and reactive functional groups.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors, given their structural mimicry of biological substrates.
Medicine
Preliminary studies suggest that this compound may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry
The compound's stable yet reactive nature makes it suitable for use in the production of specialized polymers and as a precursor in agrochemical synthesis.
作用机制
The biological effects of 5-chloro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide are primarily exerted through inhibition of specific enzymes and modulation of molecular pathways. It targets enzymes like kinases, which play critical roles in cell signaling pathways, potentially leading to altered cellular responses such as reduced inflammation or inhibited cell proliferation in cancer cells.
相似化合物的比较
Comparison
Compared to compounds like 5-chloro-N-(2-(4-methyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide, the trifluoromethyl derivative displays enhanced biological activity and greater stability.
Similar Compounds
5-chloro-N-(2-(4-methyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide
5-chloro-N-(2-(4-ethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide
5-chloro-N-(2-(4-isopropyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide
These compounds, while structurally similar, exhibit varied properties and activities, underscoring the significance of the trifluoromethyl group in enhancing the efficacy and stability of the target compound.
Hope that tickles your curiosity!
属性
IUPAC Name |
5-chloro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3OS/c17-12-6-5-11(25-12)15(24)21-8-7-13-22-10-4-2-1-3-9(10)14(23-13)16(18,19)20/h5-6H,1-4,7-8H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNCTYUYJGBWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC=C(S3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2614825.png)
![[(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine](/img/structure/B2614828.png)
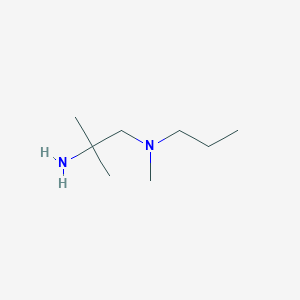

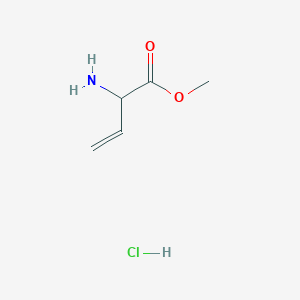
![4-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid](/img/structure/B2614837.png)
![1-(4-fluorobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2614838.png)

